molecular formula C20H17ClFN3O3S B2451119 methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251573-07-5

methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No. B2451119
CAS RN: 1251573-07-5
M. Wt: 433.88
InChI Key: QMWFFIMRYPPIFS-UHFFFAOYSA-N
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Description

Methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.88. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Conformation

  • The compound, a benzodiazepine derivative, has been studied for its crystal structure and conformation. It crystallizes as a hydrate with two almost identical molecules in the asymmetric unit. The structure is stabilized by hydrogen bonds, and the formation of endless chains is observed in certain directions, showcasing its potential in material science and structural chemistry (Peeters, Blaton & Ranter, 1997).

Synthesis and Chemical Behavior

  • The compound is part of a family where synthesis pathways and chemical behaviors have been explored. For instance, derivatives have been synthesized and tested for activities like anti-inflammatory effects, indicating the compound's potential in pharmacological research (Sunder & Maleraju, 2013).

Radioactive Labeling and Metabolic Studies

  • Techniques have been developed for labeling benzodiazepine derivatives, like this compound, with carbon-14 for metabolic studies. This highlights its application in studying drug metabolism and pharmacokinetics, crucial for drug development (Nakatsuka et al., 1977).

Phase Transfer Catalysis in Synthesis

  • Phase transfer catalysis has been employed to prepare derivatives of the compound, enhancing the efficiency and yield of the synthesis process. This has implications for the compound's production in industrial and research settings (魚住 et al., 1984).

Molecular Interactions and Hydrogen Bonding

  • Studies on similar benzodiazepine structures have focused on the molecular interactions, such as hydrogen bonding and the conformation of the molecules in the crystal lattice. These insights contribute to understanding the compound's properties and behavior in different environments (Burns & Hagaman, 1993).

properties

IUPAC Name

methyl 2-[4-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-28-20(27)10-13-9-19(25-17-5-3-2-4-16(17)23-13)29-11-18(26)24-15-7-6-12(21)8-14(15)22/h2-9,23H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFFIMRYPPIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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